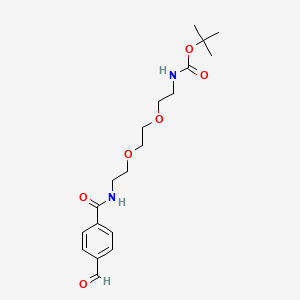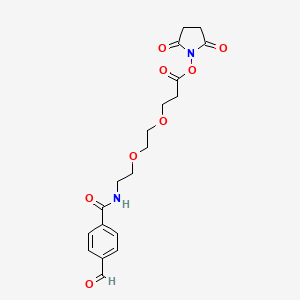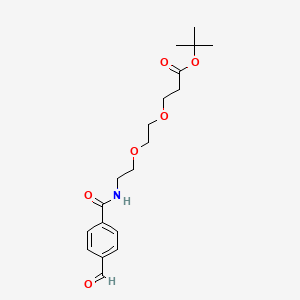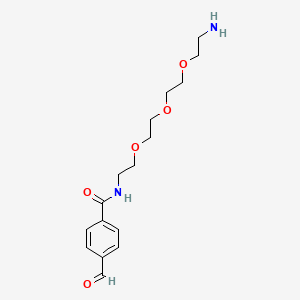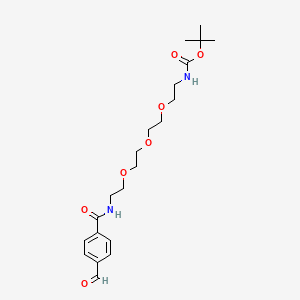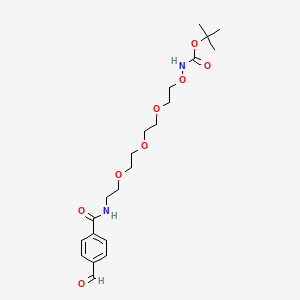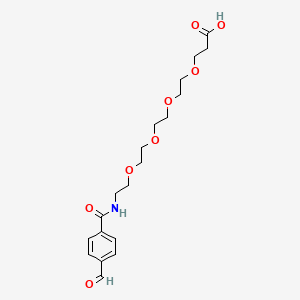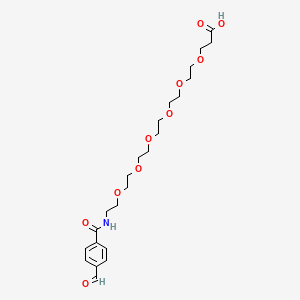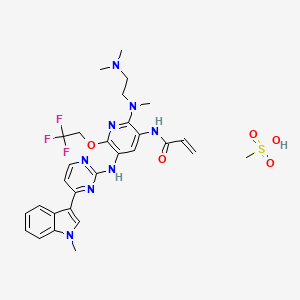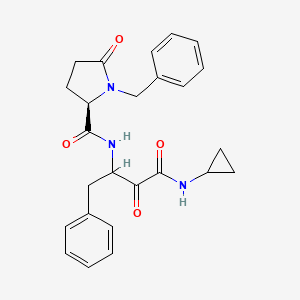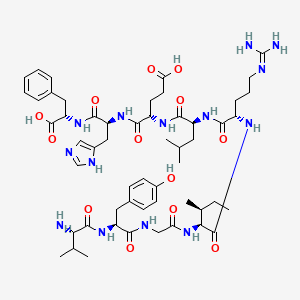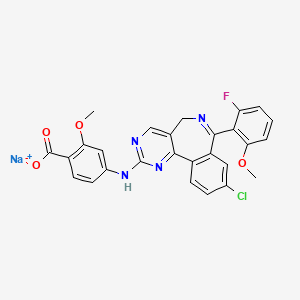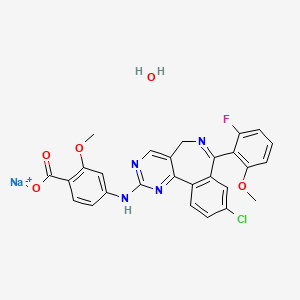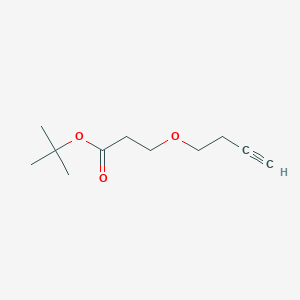![molecular formula C22H25N5O4 B605374 1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea CAS No. 1442684-77-6](/img/structure/B605374.png)
1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a urea group, a bipyridine group, and a pyridine group, among others. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show a significant degree of conjugation, given the presence of multiple aromatic rings. This could have implications for its chemical reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Given the presence of multiple aromatic rings and a urea group, this compound is likely to be relatively stable and may have a high melting point .Wissenschaftliche Forschungsanwendungen
Discovery of New Chemical Derivatives : One study describes the discovery of new chemical derivatives from a marine-derived fungus, including compounds similar in structure to the one , highlighting the ongoing research in marine biochemistry and the potential for new drug discoveries (Chen et al., 2017).
Pharmacokinetics and Anti-Fibrotic Applications : Another research explores the pharmacokinetics of a novel ALK5 inhibitor with a structure related to the mentioned compound. This inhibitor shows potential as an anti-fibrotic drug, suggesting that similar compounds could be developed for treating fibrosis (Kim et al., 2008).
Potential in Osteoporosis Treatment : A study on an alpha(v)beta(3) receptor antagonist indicates potential applications in treating osteoporosis, a condition affecting bone density and strength. The mentioned compound could be part of a class of compounds used for this purpose (Hutchinson et al., 2003).
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 : The compound is related to inhibitors of 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in steroid hormone metabolism, indicating potential applications in metabolic disorders like type-2 diabetes (Latli et al., 2017).
Shrimp Preservative Potential : Research on hydroxypyridinone derivatives, similar in structure to the compound , shows they have potential as shrimp preservatives due to their antimicrobial and antioxidant properties (Dai et al., 2016).
Photocytotoxicity in Cancer Therapy : A study on oxovanadium(IV) complexes with vitamin-B6 Schiff base, which shares structural similarities, shows potential in targeted cancer therapy due to its photocytotoxic properties (Banerjee et al., 2016).
Synthesis of Acyclic Nucleoside Analogues : Research into the synthesis of acyclic nucleoside analogues points to potential applications in antiviral drug development (Harnden et al., 1990).
Antifungal, Antibacterial, and Antioxidant Activities : Compounds structurally related to the one have been found to possess significant antifungal, antibacterial, and antioxidant activities, suggesting potential in pharmaceutical applications (Xiao et al., 2014).
Antibacterial Activity : The synthesis of heterocyclic compounds containing 1,3-oxazepine derivatives from 6-methyl 2-thiouracil has shown significant antibacterial activity, indicating the broad potential of such compounds in medical applications (Mohammad et al., 2017).
Phytotoxic Activity : A study on the phytotoxic activity of pyridone derivatives suggests potential agricultural applications in controlling weed growth or as lead structures for developing phytotoxic products (Demuner et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[5-[6-(2-hydroxy-2-methylpropoxy)pyridin-3-yl]-4-(5-methylpyridin-3-yl)oxypyridin-2-yl]-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-14-7-16(11-24-9-14)31-18-8-19(27-21(28)23-4)25-12-17(18)15-5-6-20(26-10-15)30-13-22(2,3)29/h5-12,29H,13H2,1-4H3,(H2,23,25,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUISANLDBDCMPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)OC2=CC(=NC=C2C3=CN=C(C=C3)OCC(C)(C)O)NC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

